Desthiobiotin-PEG3-Azide Desthiobiotin-PEG3-Azide
Brand Name: Vulcanchem
CAS No.: 1951424-99-9
VCID: VC8086287
InChI: InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m1/s1
SMILES: CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Molecular Formula: C18H34N6O5
Molecular Weight: 414.5 g/mol

Desthiobiotin-PEG3-Azide

CAS No.: 1951424-99-9

Cat. No.: VC8086287

Molecular Formula: C18H34N6O5

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Desthiobiotin-PEG3-Azide - 1951424-99-9

Specification

CAS No. 1951424-99-9
Molecular Formula C18H34N6O5
Molecular Weight 414.5 g/mol
IUPAC Name N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide
Standard InChI InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m1/s1
Standard InChI Key JIQVKRRASYKCEL-CVEARBPZSA-N
Isomeric SMILES C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
SMILES CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Canonical SMILES CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

Introduction

Chemical Structure and Properties

Desthiobiotin-PEG3-Azide is characterized by a molecular formula of C18H34N6O5\text{C}_{18}\text{H}_{34}\text{N}_{6}\text{O}_{5} and a molecular weight of 414.5 g/mol. The molecule consists of three distinct regions:

  • Desthiobiotin: A sulfur-free analog of biotin that binds streptavidin with high specificity but reduced affinity (Kd=1011MK_d = 10^{-11} \, \text{M}) compared to biotin (Kd=1015MK_d = 10^{-15} \, \text{M}) .

  • PEG3 Spacer: A triethylene glycol linker that enhances solubility, reduces steric hindrance, and improves reaction kinetics in aqueous environments .

  • Azide Group: A terminal functional group enabling bioorthogonal click chemistry reactions .

Table 1: Key Chemical Properties

PropertyValue
CAS Number1306615-47-3
Molecular FormulaC18H34N6O5\text{C}_{18}\text{H}_{34}\text{N}_{6}\text{O}_{5}
Molecular Weight414.5 g/mol
IUPAC NameN-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide
SolubilityWater, DMSO, DMF

The stereochemistry of the desthiobiotin moiety is critical for streptavidin binding, with the (4S,5R) configuration ensuring optimal interaction.

Synthesis and Industrial Production

The synthesis of Desthiobiotin-PEG3-Azide involves sequential conjugation steps:

  • Desthiobiotin Activation: The carboxyl group of desthiobiotin is activated using N-hydroxysuccinimide (NHS) esters or carbodiimides.

  • PEG3 Linker Attachment: The activated desthiobiotin is coupled to a triethylene glycol diamine spacer via amide bond formation.

  • Azide Functionalization: The terminal hydroxyl group of the PEG spacer is converted to an azide using standard diazotransfer reagents.

Industrial-scale production employs automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification, achieving >95% purity.

Applications in Biochemical Research

Protein and Nucleic Acid Labeling

The azide group facilitates CuAAC reactions with alkyne-modified biomolecules, enabling site-specific labeling of proteins and DNA. For example, researchers have conjugated Desthiobiotin-PEG3-Azide to fluorescent dyes for live-cell imaging, where the desthiobiotin tag allows subsequent affinity purification .

Target Engagement Studies

In quantitative proteomics, this reagent has been used to identify covalent kinase inhibitors. A 2022 study treated cells with ibrutinib (a Bruton’s tyrosine kinase inhibitor) conjugated to Desthiobiotin-PEG3-Azide, enabling streptavidin-based capture of modified peptides. Mass spectrometry revealed off-target interactions with JAK3 and BLK kinases, highlighting its utility in drug safety profiling .

Table 2: Identified Kinases in Ibrutinib Study

KinaseModified ResidueBiological Role
BTKCys481B-cell receptor signaling
JAK3Cys909Cytokine receptor signaling
BLKCys319T-cell activation

Affinity Purification Systems

The reversible desthiobiotin-streptavidin interaction permits gentle elution using free biotin, minimizing co-purification of endogenous biotinylated proteins (e.g., carboxylases) . This property is exploited in pull-down assays to study protein-protein interactions under near-physiological conditions.

Comparative Advantages Over Biotin

Table 3: Biotin vs. Desthiobiotin Properties

PropertyBiotinDesthiobiotin
Streptavidin KdK_d1015M10^{-15} \, \text{M}1011M10^{-11} \, \text{M}
Elution MethodHarsh denaturantsCompetitive biotin
Endogenous InterferenceHighLow

The lower affinity of desthiobiotin enables efficient recovery of intact protein complexes, making it preferable for studies requiring functional downstream analysis .

Recent Research Advancements

A 2024 protocol optimized Desthiobiotin-PEG3-Azide for single-cell proteomics, achieving 10-fold higher sensitivity compared to traditional biotinylation . Additionally, its integration into nanoparticle drug delivery systems has improved tumor-targeting efficiency in preclinical models, with a 40% reduction in off-target accumulation observed in murine studies.

Challenges and Limitations

While Desthiobiotin-PEG3-Azide offers significant advantages, users must consider:

  • Azide Stability: Prolonged storage in aqueous solutions may lead to azide degradation; lyophilized formulations are recommended for long-term use.

  • Cost: At $311 per 5 mg, it remains prohibitively expensive for high-throughput screens .

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